(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical entity characterized by its intricate structure, combining elements from different chemical classes
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" typically involves multiple steps starting from readily available starting materials. Each step is meticulously designed to introduce specific functional groups under controlled conditions, such as temperature, solvent, and catalyst. For instance, the formation of the azetidine ring might involve cyclization reactions under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the production might leverage more efficient and scalable techniques such as continuous flow chemistry or automated synthesis platforms. These methods can enhance yield, reduce production time, and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to introduce oxygen-containing functionalities.
Reduction: : Utilizing reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: : Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Halogenation using N-bromosuccinimide, acylation under Friedel-Crafts conditions.
Major Products:
Scientific Research Applications
This compound finds applications in several domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe for studying cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of advanced materials, like polymers with specific mechanical or electronic properties.
Mechanism of Action
Mechanism: : The exact mechanism by which this compound exerts its effects depends on its application. For instance, in a medicinal context, it might interact with specific proteins or enzymes, altering their function and thereby modulating biological pathways.
Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound's structural elements allow it to fit into active sites of proteins, either activating or inhibiting their function.
Comparison with Similar Compounds
This compound can be compared with others like:
(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one): : Similar core structure but different functional groups.
(4-(1H-imidazol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: : Variations in the nitrogen-containing ring system.
Uniqueness
What makes "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" unique is its combination of a pyrrole and an azetidine ring with trifluoromethyl substitution, which imparts specific physicochemical properties, enhancing its versatility in different applications.
Feel free to dive deeper into any specific section. What caught your interest?
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O2/c24-23(25,26)18-5-3-4-16(12-18)20-27-21(32-28-20)17-13-30(14-17)22(31)15-6-8-19(9-7-15)29-10-1-2-11-29/h1-12,17H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIZOYOUIKSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.